Physicochemical Differentiation: XLogP3 and Lipophilicity Shift vs. Des-Methylsulfonyl Analog
The target compound exhibits a computed XLogP3 of -0.3, compared with 0 for 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine (CAS 1447967-25-0, the des-methylsulfonyl analog). The addition of the N1-methylsulfonyl group shifts logP by -0.3 units, indicating increased hydrophilicity that may enhance aqueous solubility at the expense of passive membrane permeability. This difference is structurally attributable to the introduction of two additional oxygen atoms (sulfonyl S=O) at the N1 position [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.3 |
| Comparator Or Baseline | 3-((Furan-2-ylmethyl)sulfonyl)pyrrolidine (CAS 1447967-25-0): XLogP3 = 0 |
| Quantified Difference | ΔXLogP3 = -0.3 (target more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
A 0.3 logP unit difference corresponds to an approximately 2-fold shift in the octanol-water partition coefficient, which is meaningful for predicting solubility and permeability rank-ordering in early-stage drug discovery screening cascades.
- [1] PubChem Computed Properties for CID 76147562 (target) and CID 71777926 (des-methylsulfonyl analog). XLogP3 values: -0.3 vs. 0. National Center for Biotechnology Information (2025). View Source
